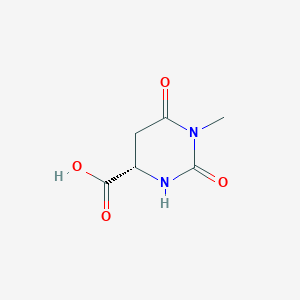
Pgaan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pgaan, also known as poly-gamma-glutamic acid, is a naturally occurring biopolymer that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. Poly-gamma-glutamic acid is a type of peptide that is produced by bacteria, including Bacillus subtilis, and has been found to possess several beneficial properties.
Wirkmechanismus
Poly-gamma-glutamic acid works by forming a protective barrier on the surface of cells, preventing harmful substances from entering the cell. This protective barrier also helps to retain moisture, making it an effective moisturizer in cosmetic products. Additionally, Pgaanlutamic acid has been found to stimulate the immune system, making it an effective antimicrobial agent.
Biochemische Und Physiologische Effekte
Poly-gamma-glutamic acid has been found to have several biochemical and physiological effects. It has been shown to increase collagen production, which can help to improve skin elasticity and reduce the appearance of wrinkles. Additionally, Pgaanlutamic acid has been found to have a protective effect on the liver, reducing the risk of liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
Poly-gamma-glutamic acid has several advantages for use in lab experiments. It is easy to synthesize and has a low toxicity, making it a safe compound to work with. Additionally, it has a long shelf life, making it a convenient compound to store. However, one limitation of Pgaanlutamic acid is that it can be difficult to purify, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for research on Pgaanlutamic acid. One area of interest is its potential use in cancer treatment. Poly-gamma-glutamic acid has been found to have a cytotoxic effect on cancer cells, making it a promising candidate for use in chemotherapy. Additionally, Pgaanlutamic acid has been found to have a protective effect on the skin, making it a potential ingredient in sunscreens and other skincare products. Further research is needed to fully understand the potential applications of Pgaanlutamic acid in these fields.
Synthesemethoden
Poly-gamma-glutamic acid can be synthesized through the fermentation process of Bacillus subtilis. The bacteria are grown in a nutrient-rich environment, and the Pgaanlutamic acid is extracted from the bacterial culture. The resulting product is a white, odorless powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Poly-gamma-glutamic acid has been the subject of numerous scientific studies due to its potential applications in various fields. It has been found to have antimicrobial, antioxidant, and anti-inflammatory properties, making it a promising candidate for use in the food industry, cosmetics, and medicine.
Eigenschaften
CAS-Nummer |
102812-95-3 |
|---|---|
Produktname |
Pgaan |
Molekularformel |
C23H33NO2 |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
2-[(3S,8S,9S,10R,13S,14S,16S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl]acetonitrile |
InChI |
InChI=1S/C23H33NO2/c1-14(25)21-15(8-11-24)12-20-18-5-4-16-13-17(26)6-9-22(16,2)19(18)7-10-23(20,21)3/h4,15,17-21,26H,5-10,12-13H2,1-3H3/t15-,17+,18-,19+,20+,21+,22+,23+/m1/s1 |
InChI-Schlüssel |
GMWISVUOUTUEHN-WISGCMSASA-N |
Isomerische SMILES |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CC#N |
SMILES |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CC#N |
Kanonische SMILES |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CC#N |
Synonyme |
PGAAN pregnenolone 16 alpha-acetonitrile pregnenolone 16-acetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



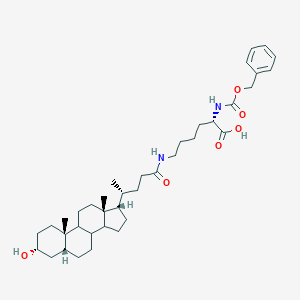
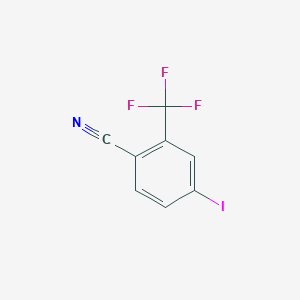
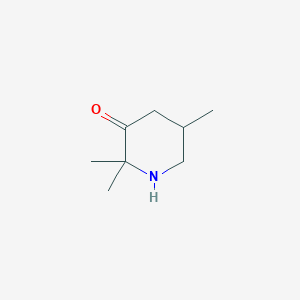
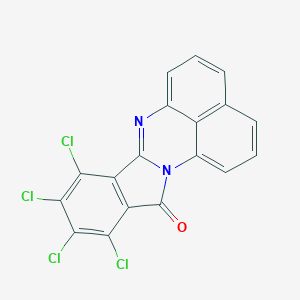
![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)
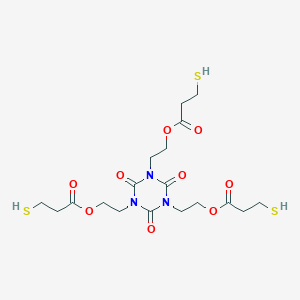
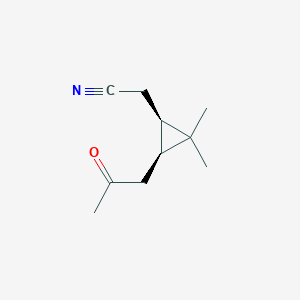
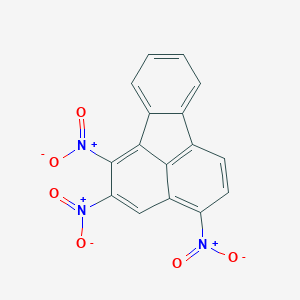
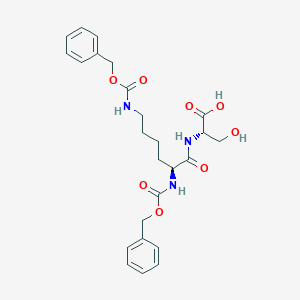
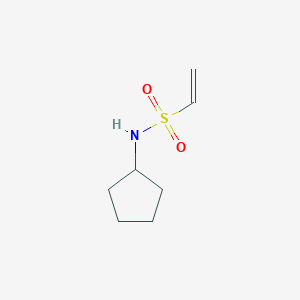
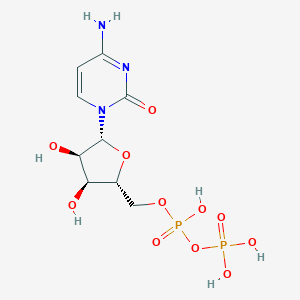
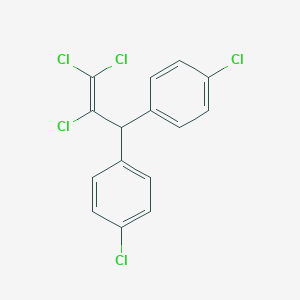
![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)
